molecular formula C8H8ClN3 B12312243 1-[(1S)-1-azidoethyl]-2-chlorobenzene

1-[(1S)-1-azidoethyl]-2-chlorobenzene

Cat. No.: B12312243
M. Wt: 181.62 g/mol
InChI Key: FQSQOBFYKBWRMN-LURJTMIESA-N
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Description

Significance of Chiral Azides as Versatile Synthetic Intermediates

Chiral azides are organic compounds that feature an azide (B81097) functional group (–N₃) attached to a stereogenic center. rsc.org These molecules serve as exceptionally versatile synthetic intermediates for a number of reasons. researchgate.net The azide group, often described as a "masked" amine, can be readily transformed into a primary amine through mild reduction methods, such as catalytic hydrogenation or Staudinger reduction. nih.gov This transformation is fundamental in the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and biologically active natural products. nih.gov

Beyond their role as amine precursors, chiral azides participate in a wide array of chemical transformations. researchgate.net They are key partners in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to furnish chiral triazoles. nih.gov These triazole products are not merely inert linkages but can exhibit their own biological activities and act as stable connectors in larger molecular assemblies. Furthermore, the azide moiety can undergo rearrangements, such as the Curtius rearrangement, to provide isocyanates, which are themselves valuable precursors to ureas, carbamates, and amides. rsc.org The ability of the azide group to be converted into various nitrogen-containing functionalities with high stereochemical fidelity underscores its importance in asymmetric synthesis. nih.gov

Context of Aryl Halides in Stereoselective Organic Synthesis

Aryl halides are compounds in which a halogen atom is directly attached to an aromatic ring. wikipedia.org They are fundamental building blocks in organic synthesis, primarily due to their reactivity in a vast number of transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org Seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions all rely on the use of aryl halides as electrophilic partners. These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that were previously difficult to access.

In the realm of stereoselective synthesis, aryl halides play a crucial role. acs.org They can be employed as directing groups, influencing the stereochemical outcome of reactions at adjacent positions on the aromatic ring or on side chains. Moreover, the development of chiral ligands for transition metal catalysts has enabled the enantioselective cross-coupling of aryl halides, leading to the formation of atropisomeric biaryls and other axially chiral compounds. nih.gov The nature of the halogen atom (F, Cl, Br, I) can also be used to tune the reactivity of the aryl halide, allowing for selective and sequential cross-coupling reactions in the synthesis of multifunctional molecules.

Overview of 1-[(1S)-1-Azidoethyl]-2-chlorobenzene within Chiral Chemical Space

The compound this compound is a prototypical example of a chiral azidoaryl system that combines the synthetic utility of both a chiral azide and an aryl halide. Its structure features a stereogenic center at the carbon atom bearing the azide group, and a chlorine atom substituted on the benzene (B151609) ring ortho to the azidoethyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in asymmetric synthesis.

The "(1S)" designation indicates the specific stereochemical configuration at the chiral center, meaning that this molecule is a single enantiomer. The presence of the ortho-chloro substituent can influence the steric and electronic properties of the molecule, potentially impacting the reactivity of both the azide group and the aromatic ring. For instance, the chloro group can act as a handle for further functionalization through cross-coupling reactions, while the chiral azidoethyl moiety can be transformed into a variety of nitrogen-containing groups. The interplay between these two functional groups within a defined stereochemical framework allows for the synthesis of a diverse range of complex, enantiomerically pure target molecules.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in organic synthesis. These properties provide insights into its structure, purity, and reactivity.

General Properties

The general properties of this compound are summarized in the table below. These data are crucial for handling, storing, and designing reactions involving this compound.

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
AppearanceTypically a colorless to pale yellow oil
Chirality(1S)-enantiomer

Spectroscopic Data

Spectroscopic data are indispensable for the structural elucidation and characterization of this compound. The key spectroscopic signatures are detailed below.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) for this compound in a suitable solvent like CDCl₃ would be:

Aromatic protons: Multiple signals in the range of δ 7.2-7.5 ppm, corresponding to the four protons on the substituted benzene ring. The ortho-chloro substituent will influence the splitting pattern.

Methine proton (-CH(N₃)-): A quartet around δ 4.8-5.0 ppm, due to coupling with the adjacent methyl protons.

Methyl protons (-CH₃): A doublet around δ 1.6-1.8 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound would be:

Aromatic carbons: Several signals between δ 125-140 ppm. The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the azidoethyl group (C-C) will have distinct chemical shifts.

Methine carbon (-CH(N₃)-): A signal around δ 60-65 ppm.

Methyl carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the azide functional group. Key vibrational frequencies (ν) include:

Azide (N₃) stretch: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹. This is a characteristic and diagnostic peak for azides.

C-H stretches (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Reactivity

The synthetic utility of this compound is rooted in both its preparation and its subsequent chemical transformations.

Enantioselective Synthetic Routes

The preparation of enantiomerically pure this compound typically involves the stereoselective introduction of the azide group. A common strategy begins with the corresponding chiral alcohol, (1S)-1-(2-chlorophenyl)ethanol. This alcohol can be synthesized via the enantioselective reduction of 2'-chloroacetophenone (B1665101) using a chiral catalyst.

Once the chiral alcohol is obtained, it can be converted to the azide via a two-step sequence involving:

Activation of the hydroxyl group: The alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. This step proceeds with retention of stereochemistry.

Nucleophilic substitution with azide: The resulting tosylate or mesylate is then treated with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry at the chiral center. Thus, starting from the (1R)-alcohol would yield the (1S)-azide.

An alternative is the Mitsunobu reaction, where the chiral alcohol is treated with hydrazoic acid (HN₃) or a surrogate in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, which also proceeds with inversion of configuration.

Key Chemical Transformations

The synthetic power of this compound lies in the diverse array of reactions its functional groups can undergo.

Reactions of the Azide Group

Reduction to Amine: The azide can be cleanly reduced to the corresponding primary amine, (1S)-1-(2-chlorophenyl)ethanamine, using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction (1. PPh₃, 2. H₂O). nih.gov This provides access to valuable chiral building blocks.

Cycloaddition Reactions: As a classic "click" component, it reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted-1,2,3-triazoles with high regioselectivity and retention of stereochemistry. nih.gov

Aza-Wittig Reaction: Reaction with phosphines, such as triphenylphosphine, forms an iminophosphorane. This intermediate can then react with carbonyl compounds to yield imines. nih.gov

Reactions Involving the Aryl Chloride

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes, to introduce new carbon-carbon bonds. rsc.org These reactions can be performed while preserving the stereochemical integrity of the azidoethyl group.

Nucleophilic Aromatic Substitution (SₙAr): Under certain conditions, particularly with strong nucleophiles and/or activation by electron-withdrawing groups, the chlorine atom can be displaced.

An in-depth analysis of the synthetic methodologies for the chiral compound this compound reveals a landscape of sophisticated chemical strategies. The synthesis of this molecule, which features a stereogenic center directly attached to an azide group, requires precise control over stereochemistry. This article explores the primary methods for its construction, focusing on the enantioselective formation of its core structural components.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

1-[(1S)-1-azidoethyl]-2-chlorobenzene

InChI

InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m0/s1

InChI Key

FQSQOBFYKBWRMN-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)N=[N+]=[N-]

Canonical SMILES

CC(C1=CC=CC=C1Cl)N=[N+]=[N-]

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition of 1 1s 1 Azidoethyl 2 Chlorobenzene

Absolute Configuration Determination and Assignment

The absolute configuration of a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is a fundamental aspect of its stereochemical identity. For 1-[(1S)-1-azidoethyl]-2-chlorobenzene, the "(1S)" designation indicates that the stereocenter at the first carbon of the ethyl group has a specific three-dimensional arrangement.

Determining this absolute configuration experimentally is a critical step. While the "(1S)" notation is given, laboratory confirmation would typically rely on techniques such as X-ray crystallography. This method provides an unambiguous determination of the spatial arrangement of atoms in a crystalline sample.

Another powerful technique is the use of chiral derivatizing agents. By reacting the chiral azide (B81097) with a molecule of a known absolute configuration, a pair of diastereomers is formed. The physical properties of these diastereomers, which are distinct, can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography to deduce the configuration of the original molecule.

Stereochemical Purity Analysis and Enantiomeric Excess Determination

The stereochemical purity, or enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. This is a crucial parameter in the synthesis and application of chiral compounds. The analysis of enantiomeric excess for this compound would typically be performed using chiral chromatography.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers. nih.govshimadzu.com The choice of the CSP is critical and is based on the structure of the analyte. For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sci-hub.seshimadzu.com The differential interaction of the (S) and (R) enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. shimadzu.com Similar to HPLC, SFC employs chiral stationary phases to resolve enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for this calculation is:

e.e. (%) = |(Area of S enantiomer - Area of R enantiomer) / (Area of S enantiomer + Area of R enantiomer)| x 100

A summary of typical analytical techniques is presented in the table below.

Analytical TechniquePrinciple of Separation/AnalysisTypical Application for this compound
Chiral HPLC Differential interaction with a chiral stationary phase. nih.govSeparation and quantification of the (S) and (R) enantiomers to determine enantiomeric excess. shimadzu.com
Chiral SFC Similar to HPLC but uses a supercritical fluid as the mobile phase, often leading to faster separations. shimadzu.comAn alternative to chiral HPLC for determining enantiomeric purity.
NMR Spectroscopy with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR chemical shifts.Can be used to determine enantiomeric ratios.

Chiral Interactions and Recognition in Chemical Systems

Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. sigmaaldrich.com This principle is the basis for the chromatographic separations discussed previously. The chiral stationary phase "recognizes" and interacts more strongly with one enantiomer, leading to its longer retention on the column.

The specific interactions that would govern the chiral recognition of this compound with a polysaccharide-based CSP involve a combination of intermolecular forces. These can include:

Hydrogen bonding: The azide group and potentially the aromatic ring can act as hydrogen bond acceptors.

π-π stacking: Interactions between the chlorobenzene (B131634) ring of the analyte and aromatic moieties on the CSP.

Dipole-dipole interactions: Resulting from the polar C-Cl and C-N bonds.

Steric hindrance: The spatial arrangement of the substituents around the chiral center will influence how the molecule fits into the chiral cavities or grooves of the stationary phase.

Understanding these interactions at a molecular level is complex but essential for developing effective chiral separation methods. Computational modeling and spectroscopic techniques can provide insights into the nature of the diastereomeric complexes formed between the analyte enantiomers and the chiral selector. sigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of 1 1s 1 Azidoethyl 2 Chlorobenzene

Azide (B81097) Group Transformations

The azide moiety in 1-[(1S)-1-azidoethyl]-2-chlorobenzene is the primary site of its chemical reactivity, allowing for a variety of transformations. Organic azides are known to be versatile functional groups in synthetic chemistry. evitachem.com

[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group is a 1,3-dipole, making it an ideal participant in [3+2] dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. evitachem.com This class of reactions, often referred to as "click chemistry," is characterized by high efficiency and selectivity. The resulting five-membered heterocyclic rings are stable and find use in various chemical fields.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, regioselectively producing 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. The catalytic cycle is initiated by the formation of a copper(I)-acetylide, which then reacts with the azide. Although no specific examples involving this compound are available, it is anticipated that this compound would readily undergo CuAAC reactions with terminal alkynes in the presence of a copper(I) catalyst and a suitable ligand.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that obviates the need for a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without any catalyst. The relief of ring strain provides the driving force for the reaction. Given its bioorthogonal nature, SPAAC is widely used in chemical biology. It is plausible that this compound could react with various cyclooctyne derivatives, though specific studies are lacking.

The primary products of azide-alkyne cycloadditions are 1,2,3-triazoles. These heterocycles are notable for their stability and are often considered as bioisosteres for other functional groups in medicinal chemistry. The reaction of this compound with an alkyne would lead to the formation of a chiral triazole, a structural motif of interest in various areas of chemical research.

Reduction Reactions to Chiral Amine Derivatives

The reduction of azides is a fundamental transformation that provides access to primary amines. For this compound, this reaction would yield the corresponding chiral amine, (1S)-1-(2-chlorophenyl)ethanamine. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. A variety of reagents can effect this transformation, with catalytic hydrogenation over a palladium catalyst being a common and efficient method.

Staudinger-Type Reactions

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane. This intermediate can then be hydrolyzed to afford a primary amine and the corresponding phosphine oxide. The Staudinger reaction is known for its mild conditions and is tolerant of many functional groups that might not be compatible with other reduction methods. While no specific studies on the Staudinger reaction of this compound have been reported, it is expected to proceed in a similar fashion to other benzylic azides.

Due to the absence of specific experimental data for this compound in the scientific literature, the following tables remain illustrative of the types of data that would be generated from the aforementioned reactions, rather than a record of experimentally verified results.

Table 1: Illustrative Data for CuAAC Reaction

EntryAlkyne SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneCuI, DIPEATHF2512N/A
2Propargyl alcoholCuSO4·5H2O, NaAsctBuOH/H2O258N/A
31-Ethynylcyclohexene[Cu(CH3CN)4]PF6CH2Cl22510N/A
N/A: Not available from published sources.

Table 2: Illustrative Data for Reduction to Chiral Amine

EntryReducing AgentCatalystSolventPressureTemp (°C)Yield (%)
1H210% Pd/CMethanol1 atm25N/A
2NaBH4CoCl2MethanolN/A0-25N/A
3PPh3, then H2ON/ATHF/H2ON/A25N/A
N/A: Not available from published sources.

Thermal Decomposition and Nitrene Intermediates

The thermal decomposition of organic azides is a well-established method for the generation of highly reactive nitrene intermediates. rsc.orgresearchgate.net In the case of this compound, heating would lead to the extrusion of molecular nitrogen (N₂) and the formation of the corresponding 1-(2-chlorophenyl)ethylnitrene. Studies on analogous organic azides have shown that this decomposition is a stepwise process, with the formation of the nitrene being the rate-determining step. rsc.orgresearchgate.net

The decomposition can proceed through two distinct pathways: a spin-allowed path leading to a singlet nitrene and a spin-forbidden path resulting in a triplet nitrene. rsc.orgresearchgate.net Computational studies on isopropyl azide have indicated that the energy barriers for both pathways are quite similar. rsc.orgresearchgate.net However, for many organic azides, the singlet nitrene is initially formed and can then undergo intersystem crossing to the more stable triplet ground state. researchgate.net

The subsequent reactions of the generated nitrene are diverse and depend on the reaction conditions and the spin state of the nitrene. The singlet nitrene, being more electrophilic, can undergo a variety of reactions including intramolecular C-H insertion or cyclization. The triplet nitrene, behaving more like a diradical, is prone to hydrogen abstraction from the solvent or other molecules. rsc.org In the context of 1-(2-chlorophenyl)ethylnitrene, potential intramolecular reactions could involve the ortho-chloro substituent or the ethyl side chain.

Table 1: General Products of Thermal Decomposition of Organic Azides

Reactant Type Intermediate Potential Products Reaction Type
Alkyl/Benzylic AzideSinglet/Triplet NitreneImines, Aziridines, AminesRearrangement, Insertion, Abstraction
Aryl AzideSinglet/Triplet NitreneAnilines, Azo compounds, PhenazinesAbstraction, Dimerization, Cyclization rsc.org

Photochemical Transformations and Reactive Species Generation

Photolysis provides an alternative, often milder, method for generating nitrenes from azides. researchgate.netsu.se The photochemical decomposition of this compound would also proceed through the formation of 1-(2-chlorophenyl)ethylnitrene. The nature of the excited state can influence the reaction pathways and the distribution of products. su.se Direct irradiation or the use of sensitizers can be employed to favor the formation of either the singlet or triplet nitrene. researchgate.net

For instance, studies on benzyl (B1604629) azide have shown that the triplet nitrene can undergo dimerization or abstract hydrogen from the solvent. researchgate.net The photochemistry of para-substituted phenyl azides has been extensively studied, revealing that the resulting nitrenes can be trapped by various nucleophiles or undergo ring expansion. rsc.org The presence of the ortho-chloro substituent in this compound might influence the photochemistry, potentially leading to intramolecular cyclization reactions. For example, the photolysis of ortho-biphenyl azide leads to the formation of isocarbazole. acs.org

Table 2: Comparison of Thermal vs. Photochemical Nitrene Generation

Method Conditions Advantages Primary Intermediate
ThermalHigh TemperatureSimple setupSinglet/Triplet Nitrene
PhotochemicalUV/Visible LightMilder conditions, potential for state selectivitySinglet/Triplet Nitrene researchgate.net

Mechanistic Elucidation of Key Reaction Pathways

The mechanistic pathways for the key reactions of this compound can be inferred from studies of analogous systems.

The thermal and photochemical decomposition of the azide moiety proceeds through a nitrene intermediate. rsc.orgresearchgate.netsu.se The initial step is the cleavage of the C-N bond, leading to the formation of the singlet nitrene and dinitrogen. This singlet nitrene can then either react directly or undergo intersystem crossing to the triplet state. researchgate.net The subsequent reaction pathway is determined by the spin state and the surrounding environment. For example, intramolecular C-H insertion is a characteristic reaction of singlet nitrenes, while hydrogen abstraction is typical for triplet nitrenes. rsc.org

The mechanism of nucleophilic aromatic substitution (SNA_r) on the chlorobenzene (B131634) ring would likely follow the classical two-step addition-elimination pathway. nih.govyoutube.com This involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The departure of the chloride ion in the second step restores the aromaticity. The rate of this reaction is highly dependent on the stability of the Meisenheimer complex, which is enhanced by electron-withdrawing substituents. youtube.com

Spectroscopic Characterization and Structural Elucidation of 1 1s 1 Azidoethyl 2 Chlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-[(1S)-1-azidoethyl]-2-chlorobenzene, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show complex multiplets due to the protons on the 2-chlorophenyl group. These protons are in different chemical environments, leading to varied chemical shifts, typically observed between δ 7.0 and 7.5 ppm. docbrown.infochemicalbook.com The substitution pattern on the benzene (B151609) ring influences the precise chemical shifts and coupling patterns of these aromatic protons. docbrown.info

The aliphatic portion of the molecule would give rise to two signals. A quartet is anticipated for the single proton on the chiral carbon (the methine proton, -CH(N₃)-), deshielded by the adjacent azide (B81097) and aromatic ring. The three protons of the methyl group (-CH₃) would likely appear as a doublet, due to coupling with the methine proton.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H 7.0 - 7.5 Multiplet
-CH(N₃)- ~4.5 - 5.0 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique electronic environment. The spectrum would show four signals for the aromatic carbons of the 2-chlorophenyl group, with chemical shifts typically in the range of δ 125-140 ppm. docbrown.info The carbon atom bonded to the chlorine atom would have a characteristic chemical shift influenced by the halogen's electronegativity. docbrown.info

The aliphatic side chain would produce two signals. The chiral methine carbon (-CH(N₃)-) is expected to have a chemical shift in the range of δ 50-60 ppm, while the methyl carbon (-CH₃) would appear at a higher field, around δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl ~134
Aromatic C-C ~140
Aromatic C-H ~127-130
-CH(N₃)- ~50-60

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are instrumental. mdpi.comscispace.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methine proton and the methyl protons in the azidoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the methine and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the azidoethyl group and the 2-chlorophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong, sharp absorption band characteristic of the azide (-N₃) functional group, which typically appears in the region of 2100-2160 cm⁻¹. rsc.org The spectrum would also show C-H stretching vibrations. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. docbrown.info

Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. docbrown.info The presence of the chlorine substituent on the benzene ring would give rise to a C-Cl stretching vibration, typically found in the fingerprint region between 880 and 550 cm⁻¹. docbrown.infoethz.ch

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Azide (N₃) stretch 2100 - 2160 Strong, Sharp
Aromatic C-H stretch 3030 - 3080 Medium
Aliphatic C-H stretch 2850 - 2960 Medium
Aromatic C=C stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wpmucdn.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of about 3:1. docbrown.infoyoutube.com

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for azides is the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion. Another likely fragmentation is the cleavage of the C-N bond, leading to the loss of the azide radical (•N₃). Cleavage of the bond between the aromatic ring and the ethyl group would result in the formation of a stable chlorophenyl cation. docbrown.info

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Description
[M]⁺ and [M+2]⁺ Molecular ion peaks showing the isotopic pattern of chlorine.
[M - N₂]⁺ Loss of a nitrogen molecule from the azide group.
[M - N₃]⁺ Loss of the azide radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the 2-chlorophenyl chromophore. Chlorobenzene (B131634) itself typically exhibits absorption bands in the UV region. researchgate.net

The presence of the azidoethyl substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted chlorobenzene. The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions of the benzene ring.

Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the chiroptical properties of This compound . While the synthesis and spectroscopic analysis of various chiral azide compounds have been documented, specific studies detailing the use of chiroptical methods like Electronic Circular Dichroism (ECD) for the stereochemical confirmation of this particular molecule are not available in the public domain.

Chiroptical spectroscopy is a critical tool for the unambiguous assignment of the absolute configuration of chiral molecules. Electronic Circular Dichroism, which measures the differential absorption of left and right circularly polarized light, is particularly powerful for elucidating the stereochemistry of molecules containing chromophores. In the case of This compound , the chlorophenyl group and the azido (B1232118) group constitute chromophores that would be expected to give rise to a characteristic ECD spectrum.

Theoretically, the ECD spectrum of the (S)-enantiomer would be a mirror image of the (R)-enantiomer. The sign and intensity of the observed Cotton effects in the experimental ECD spectrum could be correlated with the absolute configuration by comparison to the spectra of structurally related compounds or through quantum-chemical calculations. These calculations would model the ECD spectrum for the (S)-configuration, and a match between the calculated and experimental spectra would provide strong evidence for the stereochemical assignment.

However, without experimental data, any discussion of the specific chiroptical properties of This compound remains speculative. The generation of detailed research findings and data tables, as requested, is contingent on the future synthesis and chiroptical analysis of this compound by the scientific community.

Computational and Theoretical Investigations of 1 1s 1 Azidoethyl 2 Chlorobenzene

Quantum Chemical Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) Approaches

No published studies were found that have utilized Density Functional Theory (DFT) to optimize the molecular geometry of 1-[(1S)-1-azidoethyl]-2-chlorobenzene. Such calculations would typically involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) to approximate the exchange-correlation energy and solve the Schrödinger equation, providing insights into the molecule's three-dimensional structure, bond lengths, and bond angles at its lowest energy state.

Selection and Validation of Basis Sets

There is no available information on the selection and validation of basis sets (e.g., 6-31G*, cc-pVTZ) for DFT calculations on this compound. The choice of basis set is critical for the accuracy of quantum chemical calculations, and its validation would involve comparing computational results with experimental data, which is not available for this specific analysis.

Electronic Structure Analysis and Bonding Characteristics

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is crucial for understanding a molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy representing its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are fundamental for predicting intermolecular interactions.

Charge Distribution Analysis (e.g., Hirshfeld Charges)

Detailed charge distribution analyses, such as the calculation of Hirshfeld charges, for this compound are not available in the current body of scientific literature. This type of analysis partitions the electron density among the atoms in a molecule, providing quantitative values for the partial atomic charges and offering deeper insight into its electronic properties and bonding.

Theoretical Prediction of Vibrational and Electronic Spectra

The theoretical prediction of vibrational and electronic spectra provides invaluable insights into the structural and electronic properties of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating its infrared (IR), Raman, and electronic circular dichroism (CD) spectra. researchgate.netresearchgate.net These theoretical spectra, when compared with experimental data, can confirm the molecular structure, elucidate conformational preferences, and provide details on the electronic transitions.

Vibrational Spectra (IR and Raman):

Theoretical vibrational analysis is typically performed using DFT calculations, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger). researchgate.net The calculation yields a set of fundamental vibrational modes, their frequencies, and their intensities for both IR and Raman spectra. Each mode corresponds to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule.

For this compound, characteristic vibrational frequencies are expected for the azide (B81097) (-N₃), C-Cl, and aromatic C-H functional groups. The asymmetric and symmetric stretching modes of the azide group are particularly noteworthy, typically appearing in the region of 2100-2160 cm⁻¹ in IR spectra. The C-Cl stretching frequency is expected in the range of 600-800 cm⁻¹. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of in-plane and out-of-plane bending vibrations at lower frequencies.

A hypothetical table of predicted key vibrational frequencies for this compound, based on typical values for similar compounds, is presented below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Azide (-N₃)Asymmetric Stretch~2140
Azide (-N₃)Symmetric Stretch~1250
C-ClStretch~750
Aromatic C-HStretch~3050-3100
Aliphatic C-HStretch~2950-3000
Aromatic C=CStretch~1450-1600

Electronic Spectra (UV-Vis and Circular Dichroism):

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption and circular dichroism spectra. nih.gov For a chiral molecule like this compound, CD spectroscopy is particularly informative as it measures the differential absorption of left and right circularly polarized light, providing information about the molecule's absolute configuration and solution conformation.

The electronic spectrum is determined by transitions from occupied to unoccupied molecular orbitals. For this compound, transitions involving the π orbitals of the chlorobenzene (B131634) ring and the n and π orbitals of the azide group are expected to be prominent. The chlorine and azide substituents will influence the energy levels of the benzene (B151609) π system, leading to shifts in the absorption bands compared to unsubstituted benzene. The chirality at the α-carbon will result in non-zero rotational strengths for these electronic transitions, giving rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and the conformational arrangement of the chromophores. nih.gov

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. Such studies can elucidate reaction pathways, identify key intermediates and transition states, and predict reaction rates and stereochemical outcomes.

Transition State Elucidation and Activation Barriers

The synthesis of α-chiral azides like this compound often involves the azidation of a corresponding precursor, such as a styrene (B11656) derivative or an alcohol. mdpi.comrsc.org Computational studies can model these reactions to determine the most likely mechanism. For instance, the azidation of 2-chlorostyrene (B146407) could proceed through a variety of pathways, including radical or polar mechanisms, depending on the reagents and catalysts used. nih.gov

By mapping the potential energy surface of the reaction, computational chemists can identify the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (ΔG‡), a critical factor in determining the reaction rate. For example, in a nucleophilic substitution reaction to form the azide, the transition state would involve the partial formation of the C-N₃ bond and the partial breaking of the bond to the leaving group.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of a reaction step, such as the nucleophilic attack of an azide ion on a protonated 2-chloro-α-phenylethanol.

Reaction StepMethod/Basis SetΔH (kcal/mol)ΔG (kcal/mol)Activation Barrier (ΔG‡) (kcal/mol)
Azide attack on carbocationB3LYP/6-311+G(d,p)-25.3-23.15.2
Water eliminationB3LYP/6-311+G(d,p)15.812.518.9

Conformational Analysis and Stereoisomeric Stability

Due to the presence of a chiral center and rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the key dihedral angles (e.g., C-C-C-N and C-C-Ar-Cl) and calculating the energy of each resulting geometry.

The relative stability of different conformers is governed by a combination of steric and electronic effects. chemrxiv.org For instance, gauche interactions between bulky groups will be destabilizing, while favorable hyperconjugative or electrostatic interactions can stabilize certain conformations.

Furthermore, if the synthesis of this compound is not completely stereospecific, other stereoisomers, such as the (1R) enantiomer or diastereomers (if another chiral center is present), could be formed. Computational chemistry can predict the relative thermodynamic stabilities of these stereoisomers. The energy difference between diastereomers can be significant and can influence the product distribution in a reaction under thermodynamic control. rsc.org

A hypothetical table showing the relative energies of different conformers of this compound is provided below.

Conformer (Dihedral Angle Cα-Cβ-C1'-C2')Method/Basis SetRelative Energy (kcal/mol)
anti (180°)MP2/cc-pVTZ0.00
gauche+ (60°)MP2/cc-pVTZ1.25
gauche- (-60°)MP2/cc-pVTZ1.35
syn (0°)MP2/cc-pVTZ4.80

Solvation Effects in Computational Studies

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational studies must account for these solvation effects to provide realistic predictions. Solvation models in computational chemistry are broadly classified as explicit or implicit.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed, atomistic description of the solute-solvent interactions. However, this approach is computationally very expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are more commonly used. numberanalytics.comwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. These models are computationally efficient and can capture the bulk of the electrostatic effects of solvation. The choice of the model and its parameterization can be crucial for obtaining accurate results, especially for polar and charged species. researchgate.net

For a molecule like this compound, which has a significant dipole moment due to the chloro and azido (B1232118) groups, solvation is expected to play a crucial role in its conformational equilibrium and in the energetics of its reactions. For example, a polar solvent would likely stabilize more polar conformers and transition states.

The table below illustrates how the calculated energy of a molecule can vary with the solvation model used.

PropertyGas PhasePCM (Water)COSMO (Acetonitrile)
Dipole Moment (Debye)2.53.83.6
Relative Energy of gauche+ Conformer (kcal/mol)1.250.951.05

Advanced Synthetic Applications and Chemical Probe Development Involving 1 1s 1 Azidoethyl 2 Chlorobenzene

Utilization as a Building Block for Diverse Organic Scaffolds

The strategic placement of the azide (B81097) and chloro functionalities, along with the defined stereocenter, makes 1-[(1S)-1-azidoethyl]-2-chlorobenzene a powerful tool for synthetic chemists. This section details its application in the creation of complex molecular architectures, particularly nitrogen-containing heterocycles and chiral amines.

Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. scispace.comresearchgate.net The azide group in this compound serves as a versatile handle for the construction of these ring systems. Through various cycloaddition reactions and other transformations, this building block can be elaborated into a range of heterocyclic structures.

One of the most prominent applications of azides in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. nih.govchalmers.se While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in readily available literature, the general reactivity of chiral azides suggests its potential in creating enantiomerically enriched triazole-containing compounds. The resulting triazole ring can act as a stable, aromatic linker or as a key pharmacophore in biologically active molecules.

Furthermore, the azide functionality can participate in other cyclization strategies. For instance, intramolecular reactions, potentially involving the ortho-chlorine substituent or other introduced functional groups, could lead to the formation of fused or bridged heterocyclic systems. The development of such synthetic routes would further expand the utility of this chiral building block.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassSynthetic ApproachPotential Significance
TriazolesHuisgen 1,3-dipolar cycloadditionLinker in bioconjugation, core of bioactive molecules
Tetrazoles[2+3] cycloaddition with nitrilesBioisosteres of carboxylic acids
Fused HeterocyclesIntramolecular cyclizationNovel and complex molecular architectures

Construction of Chiral Amine-Containing Molecules

Chiral amines are fundamental components of a vast number of pharmaceuticals and natural products. nih.govnih.gov The reduction of the azide group in this compound provides a direct and stereoretentive route to the corresponding primary amine, 1-(S)-(2-chlorophenyl)ethanamine. This transformation is typically achieved with high fidelity using various reducing agents, such as catalytic hydrogenation or Staudinger reduction.

The resulting chiral amine is a valuable synthon for the construction of more complex molecules. It can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The presence of the 2-chloro substituent on the aromatic ring offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of a library of derivatives with varied electronic and steric properties.

The stereochemical integrity of the amine is crucial, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. The (S)-configuration of the amine derived from this precursor makes it a particularly relevant building block for the synthesis of specific enantiomers of target molecules.

Applications in Bioorthogonal Chemistry as a Molecular Tool

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological functionalities. organic-chemistry.org

Selective Labeling and Tagging of Biomolecules

The azide moiety of this compound can serve as a "chemical handle" for the selective labeling of biomolecules. organic-chemistry.orgscispace.com This is typically achieved through two main bioorthogonal reactions: the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

In a typical labeling experiment, a biomolecule of interest would first be functionalized with a complementary reactive group, such as a phosphine (B1218219) (for Staudinger ligation) or a terminal alkyne (for CuAAC). Subsequent introduction of an appropriately modified derivative of this compound would lead to the formation of a stable covalent bond, thereby "tagging" the biomolecule. The tag could be a fluorescent dye, a biotin (B1667282) affinity handle, or another reporter group to enable visualization or purification. While direct applications of this compound in this context are not widely reported, its structure is amenable to derivatization for such purposes.

Table 2: Bioorthogonal Reactions for Biomolecule Labeling

ReactionReactantsKey Features
Staudinger LigationAzide, PhosphineForms an amide bond; copper-free. nih.gov
CuAACAzide, Terminal AlkyneHighly efficient and regioselective; requires a copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, Strained Cyclooctyne (B158145)Copper-free "click" chemistry. nih.gov

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools used to study the activity of enzymes within their native biological environment. nih.gov These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection.

An appropriately functionalized derivative of this compound could be incorporated into the design of an ABP. The azide would serve as the bioorthogonal handle for the attachment of a reporter tag (e.g., a fluorophore or biotin) after the probe has reacted with its target enzyme. nih.gov This "two-step" labeling strategy allows for greater flexibility in probe design and can minimize steric hindrance that might be caused by a bulky reporter group during the initial enzyme-binding event. The chiral nature of the core structure could also be exploited to achieve stereospecific interactions with the target enzyme.

Contributions to New Methodologies in Organic Synthesis

The unique combination of functional groups in this compound makes it a candidate for the development of novel synthetic methodologies. The interplay between the azide, the chloro substituent, and the chiral center can be harnessed to orchestrate new and efficient chemical transformations.

For instance, the development of cascade reactions initiated by the transformation of the azide group could lead to the rapid construction of molecular complexity. A reaction cascade could involve an initial azide reaction, such as a Staudinger reaction or a cycloaddition, followed by an intramolecular reaction involving the chloro-substituted aromatic ring. Such strategies are highly sought after in modern organic synthesis as they can significantly reduce the number of synthetic steps, leading to more efficient and sustainable processes.

While specific, named methodologies developed using this exact compound are not prominent in the literature, the principles of reactivity it embodies are at the forefront of synthetic innovation. The exploration of its reactivity in transition-metal-catalyzed processes, photoredox catalysis, and organocatalysis holds the potential to uncover new and valuable synthetic transformations.

Structure-Reactivity Relationship Studies with Analogous Compounds

The reactivity of the azide moiety in this compound is intrinsically linked to the electronic and steric environment imposed by the substituents on the benzene (B151609) ring. Understanding these structure-reactivity relationships is crucial for optimizing its use in advanced synthetic applications, such as bioorthogonal "click" chemistry, and for the rational design of more efficient chemical probes. This section explores the influence of the chloro-substituent's position on the reactivity of the azidoethyl group by comparing the titular compound with its meta- and para-substituted analogs.

The primary reaction of interest for azides in the context of chemical probe development is the 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The rate of this reaction is sensitive to the electronic properties of the azide. In general, electron-withdrawing groups on the aromatic ring can enhance the reactivity of the azide in CuAAC reactions. researchgate.net This is attributed to the lowering of the energy of the highest occupied molecular orbital (HOMO) of the azide, which, depending on the reaction type (Type I, II, or III), can lead to a smaller HOMO-LUMO energy gap with the alkyne dipolarophile. wikipedia.org

When considering the isomers of chloro-substituted (1-azidoethyl)benzene, the position of the chlorine atom dictates the extent of its electronic influence on the azidoethyl group, which in turn affects its reactivity in cycloaddition reactions.

Electronic Effects:

Ortho-substituted (this compound): The chloro group is in close proximity to the azidoethyl group. Its strong electron-withdrawing inductive effect will be most pronounced at this position, potentially increasing the electrophilicity of the azide and accelerating its reaction with a nucleophilic alkyne in a cycloaddition reaction.

Meta-substituted (1-[(1S)-1-azidoethyl]-3-chlorobenzene): The inductive effect of the chlorine atom is still significant at the meta position, though slightly attenuated compared to the ortho position. The resonance effect does not extend to the meta position, meaning the electronic influence is primarily inductive withdrawal.

Para-substituted (1-[(1S)-1-azidoethyl]-4-chlorobenzene): At the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is weaker than at the ortho position due to the increased distance. The electron-donating resonance effect, which partially counteracts the inductive effect, is strongest at the ortho and para positions.

Based on these electronic considerations, a general trend in reactivity for CuAAC reactions can be predicted. The ortho- and para-isomers are expected to have a more pronounced influence from the substituent compared to the meta-isomer. The strong inductive effect at the ortho position would suggest that this compound might be the most reactive of the three isomers in reactions where electron-withdrawing character at the benzylic position enhances the rate.

Steric Effects:

In addition to electronic effects, steric hindrance can play a significant role. researchgate.net The bulky chloro-substituent at the ortho position in this compound can sterically hinder the approach of the alkyne and the copper catalyst to the azide functionality. This steric impediment could potentially counteract the rate enhancement provided by the electronic effect. researchgate.net

Ortho-isomer: Exhibits the most significant steric hindrance.

Meta-isomer: Has reduced steric hindrance compared to the ortho-isomer.

Para-isomer: Is essentially free of steric hindrance from the chloro-substituent with respect to the azidoethyl group.

Detailed Research Findings

While direct comparative kinetic studies on this compound and its isomers are not extensively reported in the literature, studies on substituted benzyl (B1604629) azides provide a framework for understanding these relationships. Research has shown that the electronic properties and steric congestion near the azide group are major determinants of reactivity in CuAAC. researchgate.net For instance, azides with electron-withdrawing groups generally exhibit faster reaction times.

The interplay of these effects can be summarized in the following table, which presents a qualitative comparison of the expected reactivity of the chloro-substituted (1-azidoethyl)benzene isomers in a typical 1,3-dipolar cycloaddition reaction.

Compound NameSubstituent PositionDominant Electronic Effect on Azide ReactivitySteric HindrancePredicted Overall Reactivity (Qualitative)
This compoundOrthoStrong Inductive Withdrawal (-I)HighModerate to High (competing effects)
1-[(1S)-1-azidoethyl]-3-chlorobenzeneMetaModerate Inductive Withdrawal (-I)LowModerate
1-[(1S)-1-azidoethyl]-4-chlorobenzeneParaWeaker Inductive Withdrawal (-I), Resonance (+R)NegligibleHigh

This qualitative analysis suggests that while the ortho-isomer benefits from a strong electronic pull, steric hindrance may temper its reactivity. The para-isomer, with a favorable electronic influence and minimal steric hindrance, is often predicted to be highly reactive in such cycloaddition reactions. The meta-isomer's reactivity is expected to be moderate, influenced primarily by a less potent inductive effect.

These structure-reactivity relationships are fundamental for the design of chemical probes. For applications requiring rapid kinetics, a para-substituted analog might be preferable. However, if the synthetic strategy or the target environment necessitates the specific stereoelectronic properties of the ortho-isomer, understanding these effects allows for the optimization of reaction conditions to overcome potential steric barriers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing azidoethyl groups onto aromatic systems like 2-chlorobenzene?

  • The azidoethyl group is typically introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For chlorobenzene derivatives, methods such as Grignard reagent formation (e.g., reacting o-dichlorobenzene with organometallic intermediates) followed by azidation are viable. Hart’s work on synthesizing 1-(diethylphosphino)-2-chlorobenzene via Grignard intermediates (50% yield) provides a foundational approach . However, azide introduction requires careful handling due to potential explosivity.

Q. How can spectroscopic techniques (e.g., FT-IR, MS) confirm the structure of 1-[(1S)-1-azidoethyl]-2-chlorobenzene?

  • FT-IR identifies characteristic azide (N₃) stretches (~2100 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks and fragmentation patterns. For example, a related compound, (Z)-1-[2-bromo-2-(phenylsulfonyl)vinyl]-2-chlorobenzene, showed a molecular ion at m/z 357.93 (calcd. 355.93), with deviations attributed to isotopic abundance .

Q. What storage conditions are recommended for azide-containing compounds like this compound?

  • Azides are light- and heat-sensitive. Analogous chlorobenzene derivatives (e.g., 1-(2-bromoethyl)-2-chlorobenzene) are stored at 0–6°C to prevent decomposition . For azides, inert atmospheres (N₂/Ar) and avoidance of metal contact are critical to minimize explosion risks.

Advanced Research Questions

Q. How can synthetic yields be optimized for stereoselective azide introduction in this compound?

  • Stereoselectivity may be achieved using chiral catalysts or enantioselective reagents. Hart’s Grignard method yielded 50% for phosphino-chlorobenzene derivatives, but Bennett’s analogous route for brominated analogs achieved only 24%, highlighting the need for tailored conditions (e.g., Mg powder vs. turnings) . Kinetic studies of azide displacement under varying temperatures/pH could refine enantiomeric excess.

Q. What analytical strategies resolve contradictions in reported synthetic yields for halogenated aromatic intermediates?

  • Discrepancies (e.g., Hart’s 50% vs. Bennett’s 24% yields) may arise from reaction scale, reagent purity, or workup protocols. Replicating Hart’s method with o-dibromobenzene under controlled conditions (e.g., Mg powder, reflux duration) and comparing NMR/LC-MS data can identify critical variables . Statistical design of experiments (DoE) is recommended for multivariable optimization.

Q. How does the azidoethyl group influence the electronic properties of 2-chlorobenzene in coordination chemistry?

  • Azides act as π-accepting ligands, altering electron density on the aromatic ring. Comparative studies with phosphino-chlorobenzene derivatives (e.g., 1-(Et₂P)-2-chlorobenzene) show that azides reduce electron density at the para position, affecting reactivity in metal-catalyzed cross-couplings. X-ray crystallography or DFT calculations quantify these effects .

Q. What safety protocols mitigate risks during large-scale synthesis of azide-functionalized chlorobenzenes?

  • Small-scale pilot reactions (<1 g) under inert atmospheres are advised. Process analytical technology (PAT) monitors exothermic events in real-time. For storage, dilute solutions in non-polar solvents (e.g., hexane) reduce shock sensitivity. Regulatory guidelines from agencies like the EPA DSSTox should be consulted for waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.